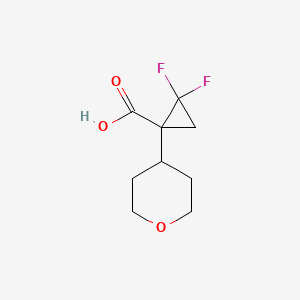

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H12F2O3 . It has a molecular weight of 206.19 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring, which is a three-membered carbon ring, with two fluorine atoms attached to one of the carbons. Additionally, there is a carboxylic acid group and an oxan-4-yl group attached to the cyclopropane ring .科学的研究の応用

Mechanism of Decomposition and Enzyme Inhibition

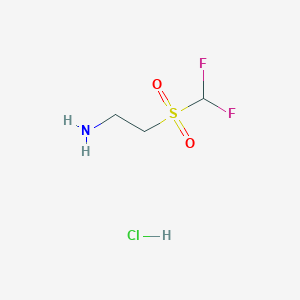

Research has explored the decomposition mechanisms and enzyme inhibition properties of compounds closely related to 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid. One study focused on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), which shares structural similarities. DFACC exhibits instability under near-physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid. Additionally, it acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, demonstrating submicromolar affinity, indicating potential biochemical applications in studying enzyme mechanisms and inhibition (Cheng-hao Liu et al., 2015).

Ring-Opening Reactions and Synthetic Applications

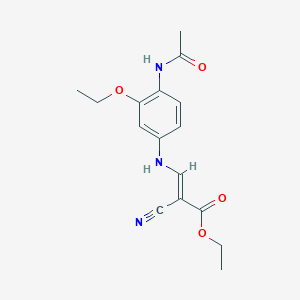

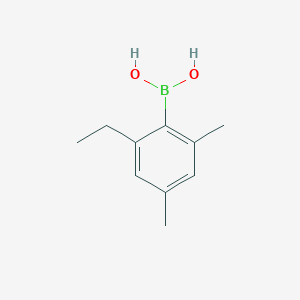

Another aspect of research on similar difluorinated cyclopropane compounds involves their ring-opening reactions. For instance, cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups have been opened by boronic acids and potassium organotrifluoroborates under metal-free conditions. This reaction, promoted by trifluoroacetic acid or boron trifluoride, showcases the synthetic utility of these compounds in organic synthesis, potentially offering pathways for the creation of complex molecular structures from this compound (Víctor Ortega & Aurelio G Csákÿ, 2016).

Fluorination Reactions and Derivative Synthesis

The development of new fluorination reagents and their application in the synthesis of acyl fluorides and amides is also pertinent to the chemistry of 2,2-difluoro cyclopropane derivatives. Research utilizing 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) for deoxyfluorination of carboxylic acids to acyl fluorides showcases innovative approaches in fluorine chemistry. This method facilitates the transformation of various carboxylic acids, including aryl, alkyl, alkenyl, and alkynyl types, into their corresponding acyl fluorides, highlighting the potential for derivative synthesis from this compound (Xiu Wang et al., 2021).

特性

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHNIUIRMLCYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)